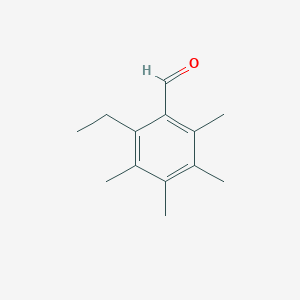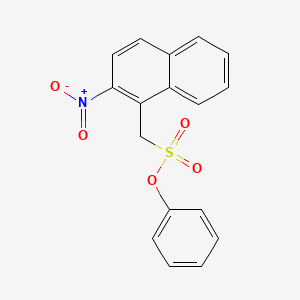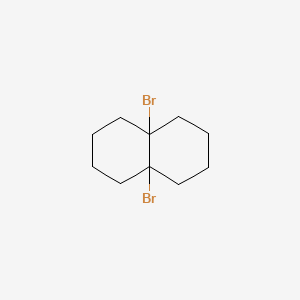
4a,8a-Dibromodecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a brominated derivative of decahydronaphthalene, characterized by the presence of two bromine atoms at the 4a and 8a positions of the decahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4a,8a-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4a,8a-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Reduction Reactions: The compound can be reduced to decahydronaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: Formation of 4a,8a-diiododecahydronaphthalene.
Reduction: Formation of decahydronaphthalene.
Oxidation: Formation of decahydronaphthalenone or decahydronaphthalenol.
Wissenschaftliche Forschungsanwendungen
4a,8a-Dibromodecahydronaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4a,8a-Dibromodecahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The bromine atoms at the 4a and 8a positions make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Decahydronaphthalene: The parent compound, lacking the bromine atoms.
4a,8a-Diiododecahydronaphthalene: Similar structure with iodine atoms instead of bromine.
Decahydronaphthalenone: An oxidized derivative with a ketone functional group.
Uniqueness: 4a,8a-Dibromodecahydronaphthalene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. Compared to its non-brominated counterpart, it exhibits enhanced reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
88466-45-9 |
|---|---|
Molekularformel |
C10H16Br2 |
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
4a,8a-dibromo-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-8H2 |
InChI-Schlüssel |
NEUNXZDUEIFHCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC2(C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


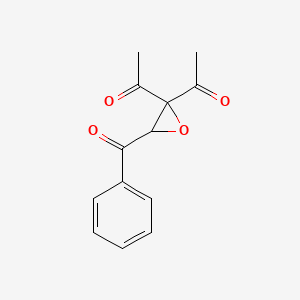


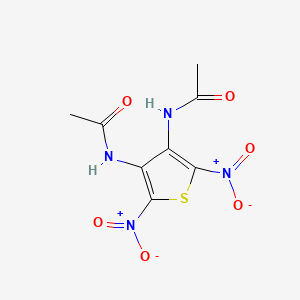
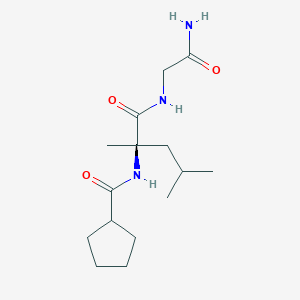
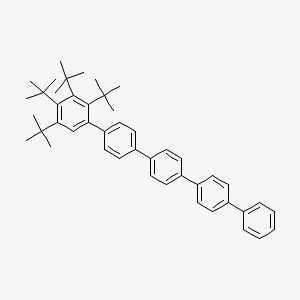
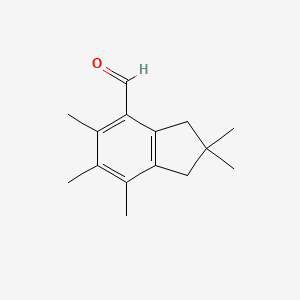
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
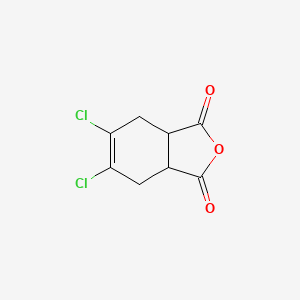
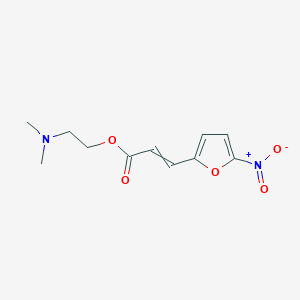
![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
